

Application Notes and Protocols for PQR626

Animal Model Dosing

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Compound of Interest

Compound Name: PQR626

Cat. No.: B11927594

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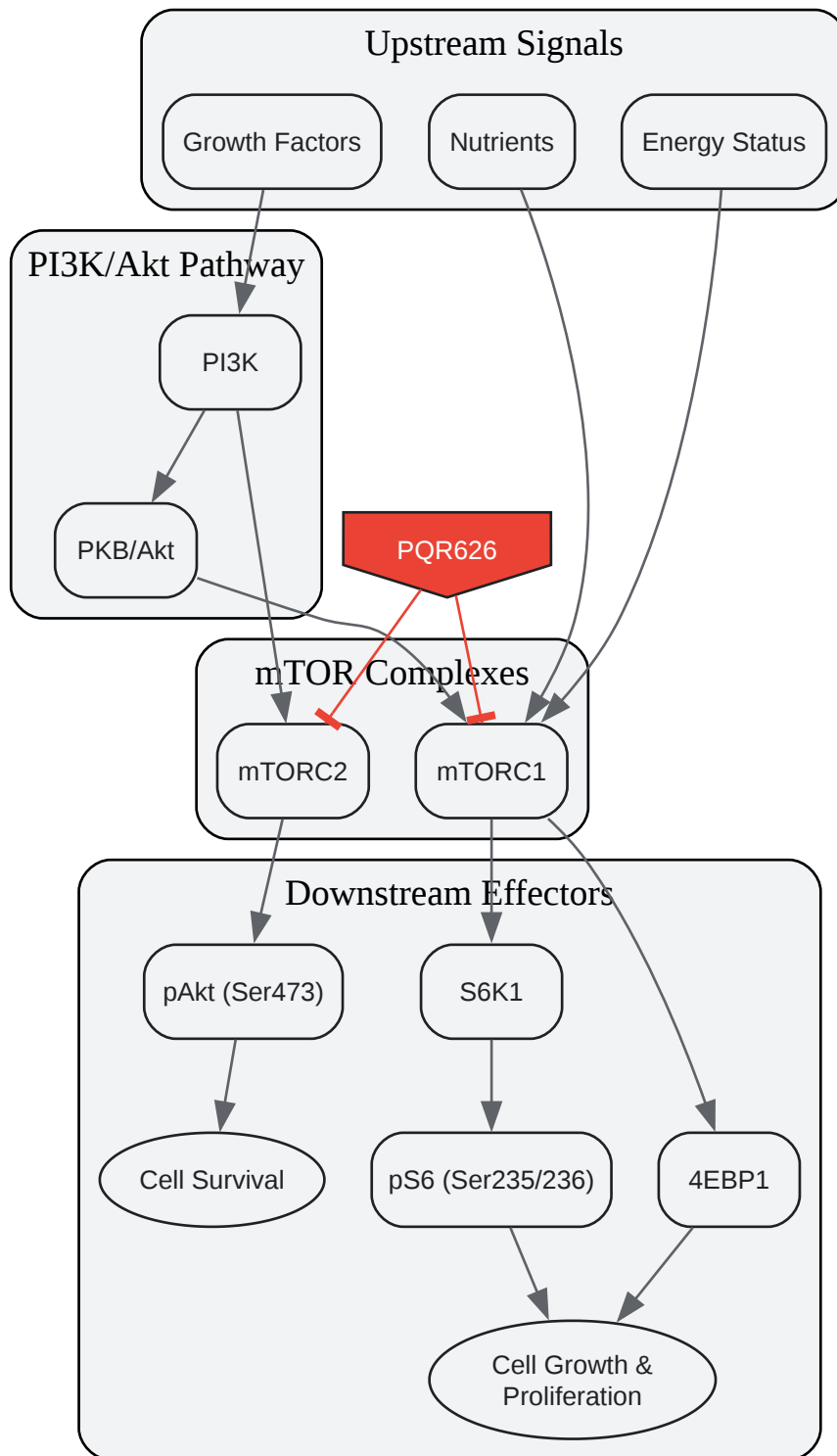
For Researchers, Scientists, and Drug Development Professionals

Introduction

PQR626 is a potent, orally available, and brain-penetrant inhibitor of the mechanistic target of rapamycin (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes.[1][2] Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders characterized by hyperactive mTOR signaling, such as Tuberous Sclerosis Complex (TSC).[1][2] These application notes provide detailed protocols for the dosing and evaluation of **PQR626** in preclinical animal models, specifically focusing on the Tsc1GFAPCKO mouse model of TSC.

Mechanism of Action & Signaling Pathway

PQR626 is an ATP-competitive mTOR kinase inhibitor.[3] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[1][2] In many neurological disorders and cancers, this pathway is hyperactivated.[1][2] **PQR626** inhibits the kinase activity of mTOR, thereby blocking the functions of both mTORC1 and mTORC2.[3] This leads to the dephosphorylation of downstream effectors such as S6 ribosomal protein (S6) and protein kinase B (PKB/Akt), correcting the cellular overgrowth and hyperactive signaling associated with the disease.[1][4]



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Figure 1. PQR626 Inhibition of the mTOR Signaling Pathway.

Data Presentation

Table 1: In Vivo Efficacy of PQR626 in Tsc1GFAPCKO Mice

Animal Model	Dosing Schedule	Route of Administration	Outcome	Reference
Tsc1GFAPCKO Mice	50 mg/kg, twice a day (BID)	Oral (p.o.)	Significantly reduced mortality	[5]

Table 2: Pharmacokinetic Parameters of PQR626 in Rodents

Species	Dose	Route	Cmax (Plasma)	Cmax (Brain)	Brain/Plasma Ratio	Reference
Male Sprague Dawley Rats	5 mg/kg	p.o.	-	-	~1.4:1	[5]
Female C57BL/6J Mice	10 mg/kg	p.o.	-	-	~1.8:1	[5]

Table 3: Comparative Brain Penetration of mTOR Inhibitors

Compound	Brain/Plasma Ratio	Animal Model	Reference
PQR626	~1.8:1	Female C57BL/6J Mice	[5]
Everolimus	~1:61	Female C57BL/6J Mice	[5]
AZD2014	~1:25	Female C57BL/6J Mice	[5]

Table 4: Tolerability of PQR626 in Mice

Animal Strain	Maximum Tolerated Dose (MTD)	Reference
Mice	100-150 mg/kg	[5]

Experimental Protocols

Protocol 1: PQR626 Formulation for Oral Administration

Objective: To prepare a stable and homogenous formulation of **PQR626** for oral gavage in mice.

Materials:

- **PQR626** powder
- Captisol®
- 0.9% Sodium Chloride (NaCl) solution, sterile
- Sterile conical tubes (15 mL and 50 mL)
- Vortex mixer
- Sonicator (optional)
- Analytical balance

Procedure:

- Prepare the Vehicle:
 - Prepare a 20% (w/v) Captisol® solution by dissolving Captisol® in 0.9% NaCl. For example, to prepare 10 mL of vehicle, weigh 2 g of Captisol® and add 0.9% NaCl to a final volume of 10 mL.
 - Vortex thoroughly until the Captisol® is completely dissolved. The solution should be clear.

- Prepare the **PQR626** Dosing Solution:
 - Calculate the required amount of **PQR626** and vehicle based on the desired final concentration and the number and weight of the animals to be dosed. A typical dosing volume for oral gavage in mice is 5-10 mL/kg.
 - Example Calculation for a 50 mg/kg dose in a 20 g mouse with a 10 mL/kg dosing volume:
 - Dose per mouse = 50 mg/kg * 0.02 kg = 1 mg
 - Volume per mouse = 10 mL/kg * 0.02 kg = 0.2 mL
 - Required concentration = 1 mg / 0.2 mL = 5 mg/mL
 - Weigh the calculated amount of **PQR626** powder and place it in a sterile conical tube.
 - Add the calculated volume of the 20% Captisol® in 0.9% NaCl vehicle to the **PQR626** powder.
 - Vortex vigorously for 5-10 minutes to ensure complete dissolution. If necessary, sonicate for short intervals to aid dissolution.
 - Visually inspect the solution to ensure it is clear and free of particulates before administration.

Protocol 2: In Vivo Efficacy Study in Tsc1GFAPCKO Mice

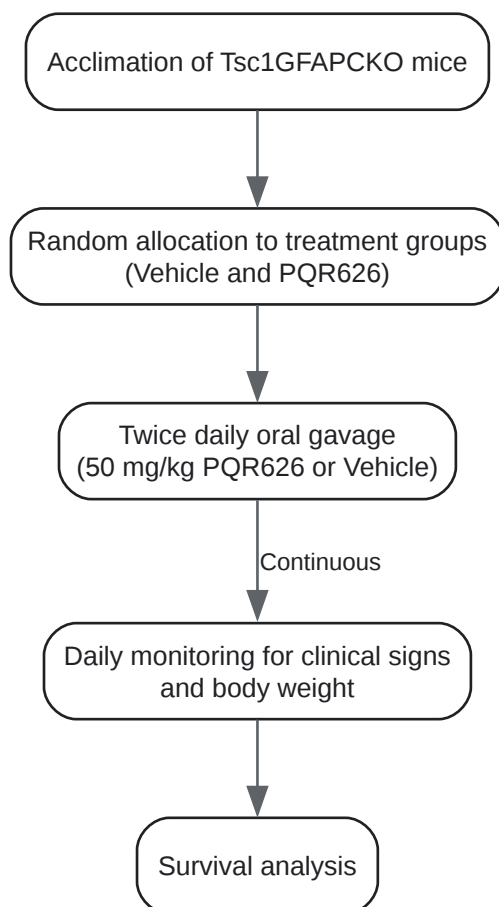
Objective: To evaluate the efficacy of **PQR626** in a genetically engineered mouse model of Tuberous Sclerosis Complex.

Animal Model:

- Strain: Tsc1GFAPCKO mice (conditional inactivation of the Tsc1 gene primarily in glia). These mice develop progressive epilepsy and have a reduced lifespan.
- Age: Dosing is typically initiated in young animals, prior to or at the onset of seizure activity.

- Housing: Animals should be housed under standard conditions with ad libitum access to food and water.

Experimental Workflow:



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Figure 2. Experimental Workflow for **PQR626** Efficacy Study.

Procedure:

- Animal Acclimation and Grouping:
 - Allow Tsc1GFAPCKO mice to acclimate to the facility for at least one week before the start of the experiment.
 - Randomly assign animals to treatment groups (e.g., Vehicle control, 50 mg/kg **PQR626**).

- Dosing Administration:
 - Administer **PQR626** (50 mg/kg) or vehicle orally (p.o.) via gavage twice daily (BID).
 - The volume of administration should be consistent across all animals (e.g., 10 mL/kg).
- Monitoring and Endpoints:
 - Monitor the animals daily for clinical signs of toxicity, such as changes in activity, posture, and grooming.
 - Record body weight at least three times per week.
 - The primary endpoint is survival. Record the date of death for each animal.
 - Survival data can be analyzed using Kaplan-Meier survival curves and log-rank tests.

Protocol 3: Pharmacodynamic (PD) Analysis - Western Blotting

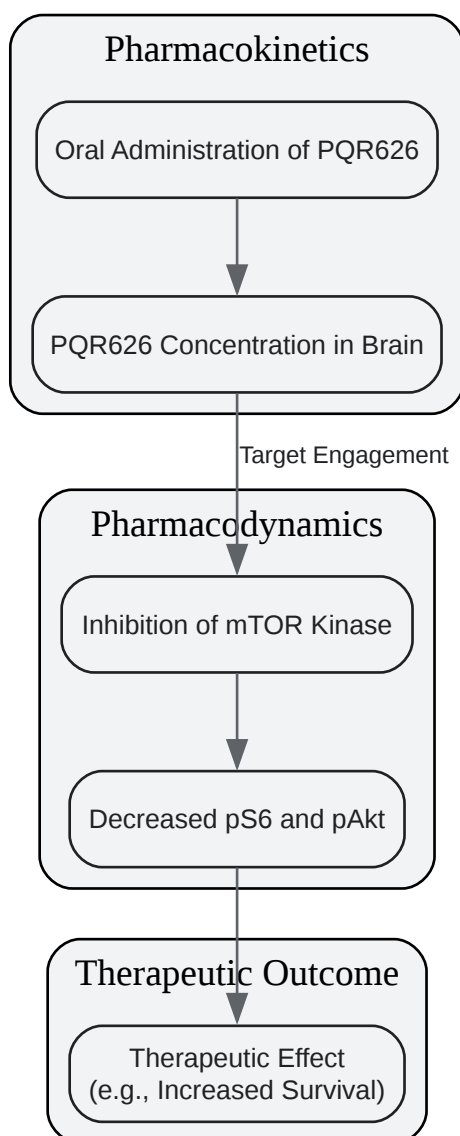
Objective: To assess the in vivo target engagement of **PQR626** by measuring the phosphorylation status of mTORC1 and mTORC2 downstream effectors in mouse brain tissue.

Procedure:

- Dosing and Tissue Collection:
 - Administer a single oral dose of **PQR626** or vehicle to mice.
 - At predetermined time points post-dose (e.g., 0.5, 1, 2, 4, 8 hours), euthanize the animals.
 - To preserve the phosphorylation state of proteins, it is recommended to sacrifice the animals by focused microwave irradiation of the brain.
 - Rapidly dissect the brain cortex, snap-freeze in liquid nitrogen, and store at -80°C until analysis.
- Protein Extraction:

- Homogenize the frozen brain tissue in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
- Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
 - Incubate the membrane with primary antibodies specific for pS6 (Ser235/236), total S6, pPKB/Akt (Ser473), and total PKB/Akt.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
 - Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations



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Figure 3. Logical Relationship between Pharmacokinetics and Pharmacodynamics.

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